2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine
CAS No.: 1780038-31-4
Cat. No.: VC11603440
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
Purity: 93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780038-31-4 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine |
| Standard InChI | InChI=1S/C13H19NO2/c1-13(2)8-14-12(13)9-5-6-10(15-3)11(7-9)16-4/h5-7,12,14H,8H2,1-4H3 |
| Standard InChI Key | ACWICNAJFFNHEF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNC1C2=CC(=C(C=C2)OC)OC)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Composition and Stereochemistry
The compound’s molecular formula, C₁₃H₁₉NO₂, corresponds to a bicyclic structure comprising an azetidine ring (a four-membered saturated nitrogen heterocycle) fused with a 3,4-dimethoxyphenyl group. Key structural features include:
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Azetidine Core: The 3,3-dimethyl substitution on the azetidine ring introduces steric hindrance, likely influencing reactivity and conformational stability .
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Aromatic Substituent: The 3,4-dimethoxyphenyl group contributes electron-donating methoxy groups at the meta and para positions, enhancing aromatic π-electron density and potential for intermolecular interactions .
The SMILES notation CC1(CNC1C2=CC(=C(C=C2)OC)OC)C and InChIKey ACWICNAJFFNHEF-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling and database searches .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 222.14887 | 149.6 |
| [M+Na]⁺ | 244.13081 | 157.9 |
| [M+NH₄]⁺ | 239.17541 | 154.9 |
| [M-H]⁻ | 220.13431 | 149.4 |
These CCS values suggest moderate polarity, aligning with the compound’s mixed aliphatic-aromatic nature . The dimethylazetidine core likely reduces solubility in aqueous media compared to purely aromatic analogs, a hypothesis supported by the absence of solubility data in public databases .
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
While no direct synthesis methods for 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine are documented, plausible routes can be inferred from related compounds:
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Ring-Closing Strategies:
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Intramolecular Nucleophilic Substitution: A dihalogenated precursor (e.g., 1,3-dibromo-2-(3,4-dimethoxyphenyl)propane) could undergo cyclization with ammonia or a primary amine to form the azetidine ring .
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Reductive Amination: Condensation of a β-keto ester derivative with a dimethylamine followed by reduction could yield the saturated azetidine structure .
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Aromatic Functionalization:
Lessons from Patent Literature
A Chinese patent (CN104672105B) detailing the synthesis of L-3-(3,4-Dimethoxyphenyl)-2-amino-2-methyl propionitrile hydrochlorate highlights the utility of veratone (3,4-dimethoxyacetophenone) as a precursor . While this compound differs in its nitrile and amino substituents, its synthesis employs ammonia and ammonium chloride under pressurized conditions—a methodology potentially adaptable to azetidine formation through modified reaction parameters .
Spectroscopic Characterization (Predicted)
Infrared (IR) and Raman Signatures
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IR Spectroscopy:
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Raman Spectroscopy:
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Challenges and Future Research Directions
Knowledge Gaps
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Synthetic Accessibility: No reported yields or optimized protocols exist for this compound.
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Biological Activity: In silico predictions (e.g., molecular docking) are needed to identify target proteins.
Recommendations
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Exploratory Synthesis: Adapt methodologies from CN104672105B, substituting propionitrile intermediates with azetidine precursors .
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Computational Studies: Density functional theory (DFT) calculations to predict reactivity and tautomeric stability .
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Collaborative Screening: Partner with academic labs to assess bioactivity in antimicrobial or anticancer assays.
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